![molecular formula C11H13FN4O2S B13560483 4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)
4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole moiety and a thiane ring, imparts it with distinctive chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of an appropriate precursor, such as 2-fluoroaniline, with sodium nitrite in the presence of an acid.
Introduction of Thiane Ring: The thiane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiane precursor reacts with the benzotriazole intermediate.
Amination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzotriazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
科学的研究の応用
4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the benzotriazole and thiane moieties can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(5-amino-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
4-(5-amino-6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Contains a chloro group instead of a fluoro group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the fluoro group in 4-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione imparts unique electronic and steric effects, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
特性
分子式 |
C11H13FN4O2S |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
1-(1,1-dioxothian-4-yl)-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C11H13FN4O2S/c12-8-5-11-10(6-9(8)13)14-15-16(11)7-1-3-19(17,18)4-2-7/h5-7H,1-4,13H2 |
InChIキー |
SUCWPWOKFUVVRG-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C(=C3)F)N)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

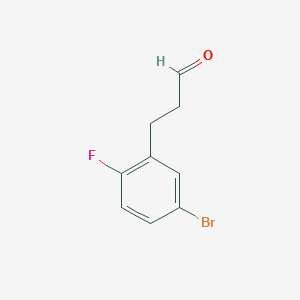
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
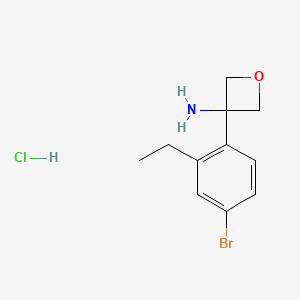
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
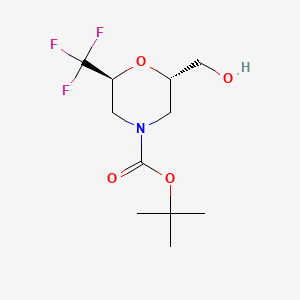
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
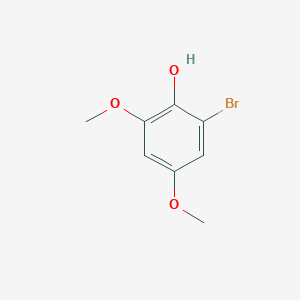
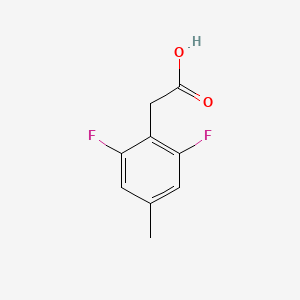
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
